

Adjusting Disodium stearoyl glutamate concentration for optimal emulsification

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Disodium stearoyl glutamate*

Cat. No.: *B1614843*

[Get Quote](#)

Technical Support Center: Disodium Stearoyl Glutamate (DSG)

Optimizing Emulsion Stability by Adjusting Concentration


Welcome to the technical support guide for **Disodium Stearoyl Glutamate** (DSG). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging DSG for optimal emulsification. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your formulations with confidence.

Foundational Knowledge: Understanding Disodium Stearoyl Glutamate

Disodium Stearoyl Glutamate is a powerful, yet gentle, anionic oil-in-water (O/W) emulsifier derived from the amino acid L-glutamic acid and the natural fatty acid, stearic acid.^[1] Its unique molecular structure, featuring a hydrophilic amino acid head and a lipophilic fatty acid tail, allows it to effectively reduce the surface tension between oil and water, creating stable and elegant emulsions.^{[2][3]} It is particularly valued for its mildness, skin-compatibility, and effectiveness at low concentrations.^[3]

Mechanism of Emulsification

DSG molecules orient themselves at the oil-water interface. The lipophilic stearoyl "tail" anchors in the oil droplet, while the hydrophilic glutamate "head" remains in the continuous water phase. This forms a protective layer around the oil droplets, preventing them from coalescing and leading to a stable emulsion.[3][4] DSG is also known to support the formation of lamellar liquid crystalline structures, which enhance emulsion stability and contribute to a desirable skin feel.[3][4]

[Click to download full resolution via product page](#)

Caption: DSG at the oil-water interface.

Troubleshooting Guide: Common Emulsification Issues

This section addresses specific problems you may encounter during formulation.

Question 1: My emulsion is separating (coalescence) shortly after preparation or during stability testing at elevated temperatures. What is the primary cause and how do I fix it?

Answer:

Emulsion separation, or coalescence, is a critical stability failure where oil droplets merge, leading to distinct layers.^[5] This often points to an insufficient concentration of the emulsifier to cover the surface area of the dispersed oil droplets.

Causality: Every formulation has a required Hydrophilic-Lipophilic Balance (HLB) determined by its oil phase.^[6] While DSG is a potent emulsifier, its concentration must be sufficient to form a robust interfacial film around all oil droplets. If the concentration is too low, the film is weak and incomplete, allowing droplets to merge, a process that is accelerated by the increased kinetic energy at higher temperatures.^[7]

Experimental Protocol for Re-stabilization:

- Confirm System Parameters:
 - pH Verification: Ensure the final emulsion pH is 6.0 or below. DSG, as an anionic emulsifier, is most effective and stable in a slightly acidic environment.^{[8][9]} A higher pH can reduce its efficacy and may lead to instability.
 - Ingredient Check: Verify that no incompatible ingredients are present. For instance, high concentrations of zinc oxide can form complexes with anionic surfactants like DSG, compromising the emulsion.^{[8][9]}
- Incremental Concentration Adjustment:

- Prepare a baseline formulation with your current DSG concentration.
- Create a series of small test batches, increasing the DSG concentration by 0.25% in each subsequent batch (e.g., from 0.5% to 0.75%, then 1.0%).
- Method: Add the DSG powder to the oil phase and heat to approximately 80-90°C.[9][10] Heat the water phase separately to the same temperature. Add the oil phase to the water phase under high shear homogenization.
- Cool the emulsion under gentle agitation.
- Incorporate a Co-emulsifier:
 - If increasing DSG concentration alone does not achieve stability or results in an undesirable texture, consider adding a low-HLB co-emulsifier or a fatty alcohol (e.g., Cetearyl Alcohol, Glyceryl Stearate).[4][10]
 - Rationale: Co-emulsifiers and fatty alcohols pack into the interfacial film alongside DSG, increasing its density and rigidity. This creates a stronger barrier against coalescence and often enhances the viscosity and sensory profile of the final product.[4] A common and effective combination is 0.5-1.0% DSG with 2-5% Cetearyl Alcohol.[9][10]
- Evaluate Stability:
 - Place all test batches, including the baseline, at room temperature and in an oven at 40-45°C.[7]
 - Observe for any signs of separation, creaming, or changes in viscosity over a period of at least one week.

Question 2: The viscosity of my final emulsion is much lower than expected. I need a thicker cream/lotion. Should I just add more DSG?

Answer:

While DSG can contribute to the viscosity of an emulsion, particularly through the formation of lamellar gel networks, it is not primarily a thickening agent. Simply increasing its concentration may not achieve the desired viscosity and could negatively impact the sensory feel.

Causality: The final viscosity of an emulsion is determined by several factors: the internal (oil) phase volume, the droplet size, and the viscosity of the external (water) phase.[11][12] The most effective way to build viscosity is by adding dedicated thickening agents to the water phase or by using fatty alcohols in the oil phase to structure the emulsion.

Experimental Protocol for Viscosity Enhancement:

- Introduce a Water-Phase Thickener:
 - Select a suitable gum or polymer (e.g., Xanthan Gum, Carbomer, or a cellulose derivative).
 - In a new batch, disperse the thickener in the water phase before heating and homogenization. Typical use levels are 0.2-0.5% for Xanthan Gum or 0.1-0.3% for Carbomer.
 - Proceed with the emulsification process as normal. The hydrated polymer network in the continuous phase will immobilize water, significantly increasing viscosity and improving long-term stability by hindering droplet movement.[5]
- Utilize Fatty Alcohols:
 - As mentioned in the previous troubleshooting step, fatty alcohols like Cetearyl Alcohol or Stearyl Alcohol are excellent for building viscosity and stability.[4]
 - Add 2-5% Cetearyl Alcohol to your oil phase along with the DSG. During cooling, the fatty alcohol will crystallize within the external phase, forming a network that imparts structure and thickness.
- Optimize Homogenization:
 - Insufficient mixing can lead to large, non-uniform droplets and lower viscosity.[13]
 - Ensure your homogenization process (e.g., using a high-shear mixer) is adequate to create a fine droplet dispersion. The smaller the droplets, the more interactions there are between them, which can contribute to a higher viscosity.

Caption: Troubleshooting workflow for common emulsion issues.

Frequently Asked Questions (FAQs)

Q: What is the typical concentration range for **Disodium Stearyl Glutamate** as a primary emulsifier?

A: As a primary O/W emulsifier, DSG is highly efficient and typically used at concentrations between 0.25% and 2.0%.[\[8\]](#)[\[9\]](#) The exact concentration depends on the type and percentage of the oil phase, the desired viscosity, and the presence of other stabilizers.

Formulation Type	Oil Phase (%)	Recommended DSG Starting Concentration (%)	Notes
Lightweight Serums / Lotions	5 - 15%	0.25% - 0.75%	Often used with a gum for stability.
Daily Moisturizing Creams	15 - 25%	0.5% - 1.5%	Best results when paired with a fatty alcohol. [10]
High-SPF Sunscreens	20 - 30%	1.0% - 2.0%	Excellent compatibility with electrolytes and UV filters. [1]
Baby Care Products	10 - 20%	0.5% - 1.0%	Chosen for its exceptional mildness. [8]

Q: How does pH affect the performance of DSG?

A: DSG is an anionic surfactant and its emulsifying capability is pH-dependent. It is most stable and active in formulations with a final pH of 6.0 or lower.[\[8\]](#)[\[9\]](#) At a higher pH, its effectiveness may be reduced, potentially leading to emulsion instability. It is crucial to measure and, if necessary, adjust the pH of your final formulation.

Q: Can DSG be used in cold-process formulations?

A: While DSG can be incorporated in either the oil or water phase, optimal performance is achieved in a hot process where both phases are heated to 80-90°C.[3][9] This heating step ensures that all components, especially high-melting-point ingredients like fatty alcohols and the DSG itself, are fully melted and can be properly dispersed during homogenization to form a stable interfacial film.

Q: Is DSG compatible with a wide range of oils and active ingredients?

A: Yes, DSG shows excellent compatibility with a broad range of cosmetic ingredients. This includes polar and non-polar oils, esters, silicones, and difficult-to-stabilize components like inorganic/organic electrolytes and water-soluble UV filters.[1][4][14] Its robustness makes it a preferred choice for complex formulations such as high-SPF sunscreens and serums with high concentrations of active ingredients.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium Stearyl Glutamate | Cosmetic Ingredients Guide [ci.guide]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. avenalab.com [avenalab.com]
- 4. formunova.com [formunova.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. HLB Calculator - Materials [hlbcalc.com]
- 7. chemistscorner.com [chemistscorner.com]
- 8. newdirections.com.au [newdirections.com.au]
- 9. soapandmore.ca [soapandmore.ca]
- 10. Sodium Stearyl Glutamate (Eumulgin SG) [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]

- 12. Texture optimization of water-in-oil emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cosmetic emulsion separation [personalcarescience.com.au]
- 14. specialchem.com [specialchem.com]
- To cite this document: BenchChem. [Adjusting Disodium stearoyl glutamate concentration for optimal emulsification]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1614843#adjusting-disodium-stearoyl-glutamate-concentration-for-optimal-emulsification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com